molecular formula C27H28FN3O3 B14939698 2-Amino-8'-fluoro-6',7,7-trimethyl-2',5-dioxo-5,5',6,6',7,8-hexahydrodispiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cyclopentane]-3-carbonitrile

2-Amino-8'-fluoro-6',7,7-trimethyl-2',5-dioxo-5,5',6,6',7,8-hexahydrodispiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cyclopentane]-3-carbonitrile

Cat. No.: B14939698
M. Wt: 461.5 g/mol
InChI Key: FWHIXZQSFLIYNI-UHFFFAOYSA-N
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Description

2-Amino-8’-fluoro-6’,7,7-trimethyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’'-cyclopentane]-3-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8’-fluoro-6’,7,7-trimethyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’'-cyclopentane]-3-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of key intermediates, followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for large-scale operations, ensuring safety, and minimizing environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Amino-8’-fluoro-6’,7,7-trimethyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’'-cyclopentane]-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Amino-8’-fluoro-6’,7,7-trimethyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’'-cyclopentane]-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, or antimicrobial effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Amino-8’-fluoro-6’,7,7-trimethyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’'-cyclopentane]-3-carbonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, altering their function and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **2-Amino-8’-fluoro-6’,7,7-trimethyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’'-cyclopentane]-3-carbonitrile shares structural similarities with other dispiro compounds and chromene derivatives.
  • Other similar compounds: 2-Amino-6’,7,7-trimethyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’‘-cyclopentane]-3-carbonitrile, 2-Amino-8’-fluoro-6’,7,7-trimethyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’'-cyclopentane]-3-carboxylate.

Uniqueness

The uniqueness of 2-Amino-8’-fluoro-6’,7,7-trimethyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’'-cyclopentane]-3-carbonitrile lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H28FN3O3

Molecular Weight

461.5 g/mol

InChI

InChI=1S/C27H28FN3O3/c1-14-10-26(6-4-5-7-26)31-22-16(14)8-15(28)9-17(22)27(24(31)33)18(13-29)23(30)34-20-12-25(2,3)11-19(32)21(20)27/h8-9,14H,4-7,10-12,30H2,1-3H3

InChI Key

FWHIXZQSFLIYNI-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCCC2)N3C4=C1C=C(C=C4C5(C3=O)C(=C(OC6=C5C(=O)CC(C6)(C)C)N)C#N)F

Origin of Product

United States

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